molecular formula C7H8O3 B1339389 3,5-Dimethylfuran-2-carboxylic acid CAS No. 34297-68-2

3,5-Dimethylfuran-2-carboxylic acid

Cat. No.: B1339389
CAS No.: 34297-68-2
M. Wt: 140.14 g/mol
InChI Key: GTQYEIUBJMVDIQ-UHFFFAOYSA-N
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Description

3,5-Dimethylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQYEIUBJMVDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574301
Record name 3,5-Dimethylfuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34297-68-2
Record name 3,5-Dimethylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylfuran-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylfuran-2-carboxylic Acid: Synthesis, Purification, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Furan Carboxylic Acids

Furan-containing molecules are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and conformational properties to molecules. When functionalized with a carboxylic acid group, the resulting furan carboxylic acids become versatile building blocks for organic synthesis. The acidic proton of the carboxyl group can participate in hydrogen bonding and interactions with biological targets, while the carboxylate can act as a key pharmacophore, enhancing water solubility and modulating the pharmacokinetic profile of a drug candidate.[1]

Substituted furan carboxylic acids, such as the dimethylated variants, offer nuanced control over lipophilicity, steric hindrance, and electronic properties, making them attractive for fine-tuning the biological activity and physical characteristics of lead compounds in drug discovery programs.[1]

Physicochemical Properties

Detailed experimental data for 3,5-Dimethylfuran-2-carboxylic acid is sparse in the public domain. However, based on its structure, certain properties can be predicted.

PropertyValue/InformationSource
Molecular Formula C₇H₈O₃[2]
Molecular Weight 140.14 g/mol [2]
CAS Number 34297-68-2[2]
Melting Point Data not available. For the isomeric 2,5-Dimethyl-3-furoic acid , the melting point is 137-140 °C .N/A
Storage Sealed in dry, 2-8°C[2]

Synthesis of this compound: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound is not readily found, a plausible and robust synthetic route can be designed based on well-established transformations of furan derivatives. A common and effective method for the preparation of furan-2-carboxylic acids is the oxidation of the corresponding 2-furaldehyde.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor, 3,5-dimethyl-2-furaldehyde.

SynthesisWorkflow Start 3,5-Dimethyl-2-furaldehyde Oxidation Oxidation Reaction (e.g., Pinnick Oxidation) Start->Oxidation NaClO₂, NaH₂PO₄ Purification Purification (Recrystallization) Oxidation->Purification Crude Product Product This compound Purification->Product Pure Product

Sources

In Silico Characterization of 3,5-Dimethylfuran-2-carboxylic acid: A Technical Guide to Predicting Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico prediction of the bioactivity of 3,5-Dimethylfuran-2-carboxylic acid. In the current landscape of drug discovery, computational approaches are paramount for rapidly and cost-effectively screening novel chemical entities, allowing for the early identification of promising candidates and the mitigation of late-stage failures.[1][2] This document outlines a validated workflow, moving from fundamental physicochemical and pharmacokinetic profiling to advanced bioactivity spectrum analysis, target identification, and toxicity assessment. By integrating data from multiple robust, freely accessible platforms, this guide serves as a practical protocol for researchers, scientists, and drug development professionals to generate a holistic, data-driven hypothesis on the therapeutic potential of this, and other, small molecules.

Introduction: The Rationale for an In Silico First Approach

This compound (PubChem CID: 15563814) is a small organic molecule featuring a furan core, a chemical scaffold present in numerous bioactive compounds.[3] Before committing significant resources to chemical synthesis and in vitro screening, a robust computational assessment is an indispensable step. This in silico analysis provides a multidimensional forecast of a molecule's behavior in a biological system. The objective is not to replace experimental work, but to guide it, by prioritizing compounds with favorable characteristics, identifying potential liabilities, and generating testable hypotheses regarding their mechanism of action.[4][5]

This guide is structured to mirror a logical discovery cascade, beginning with broad, rule-based assessments and progressively narrowing the focus to specific protein targets and potential toxicological outcomes. Each step is designed as a self-validating system, where the output of one analysis informs the input and interpretation of the next.

Part 1: Foundational Profiling: Physicochemical Properties and Drug-Likeness

Expertise & Experience: The journey of any potential drug begins with its fundamental physical and chemical properties. These characteristics govern its ability to be absorbed, distributed, and ultimately reach its target. We initiate our analysis using the SwissADME web server, a tool renowned for its comprehensive and reliable predictions that are essential for early-stage drug discovery.[6][7][8] The rationale is to first determine if the molecule is "drug-like"—that is, if it possesses properties consistent with known orally bioavailable drugs.

Experimental Protocol 1.1: SwissADME Physicochemical Analysis
  • Navigate to the SwissADME web server ([Link]).

  • Input Molecule: In the "List of SMILES" text box, enter the canonical SMILES string for this compound: CC1=CC(=C(O1)C(=O)O)C.

  • Initiate Analysis: Click the "Run" button to start the computation.

  • Data Collection: Systematically record the predicted values for the parameters listed in the tables below from the results page.

Data Presentation: Predicted Physicochemical & Lipophilicity Properties
PropertyPredicted ValueOptimal Range for DrugsCausality and Significance
Molecular FormulaC₇H₈O₃-Basic structural information.
Molecular Weight140.14 g/mol < 500 g/mol Influences diffusion and transport across biological membranes.
LogP (iLOGP)1.48-1 to +5Measures lipophilicity, affecting solubility, permeability, and promiscuity.
TPSA50.56 Ų< 140 ŲTopological Polar Surface Area; key predictor of cell permeability.
MR36.1940 - 130Molar Refractivity; relates to molecular volume and polarizability.
Water SolubilitySoluble-Critical for formulation and absorption in the aqueous gut environment.
Data Presentation: Drug-Likeness Evaluation
Rule SetParameterValueViolation?Rationale
Lipinski'sMW ( g/mol )140.14NoGoverns passive diffusion.
LogP1.48NoBalances solubility and permeability.
H-bond Donors1NoAffects membrane passage and target binding.
H-bond Acceptors3NoAffects membrane passage and target binding.
VeberTPSA (Ų)50.56NoPredicts oral bioavailability based on molecular flexibility and polarity.
Rotatable Bonds1No
GhoseLogP1.48NoDefines a range for drug-like chemical space.
MW ( g/mol )140.14No
MR36.19No
Atom Count10No

Trustworthiness: The compound exhibits zero violations of Lipinski's, Veber's, and Ghose's rules. This high level of compliance provides strong initial confidence that this compound possesses a physicochemical profile compatible with oral bioavailability.

Part 2: In Silico Pharmacokinetics (ADMET) Profiling

Expertise & Experience: Having established the compound's favorable physicochemical nature, we now predict its fate within a biological system: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). A compound's efficacy is meaningless if it cannot reach its target or is rapidly metabolized or cleared. This analysis continues within the SwissADME platform, which provides robust models for these complex processes.[7][9]

Mandatory Visualization: ADMET Analysis Workflow

ADMET_Workflow cluster_Input Input cluster_Platform ADMET Prediction Platform (e.g., SwissADME) cluster_Properties Predicted Properties cluster_Output Output SMILES SMILES: CC1=CC(=C(O1)C(=O)O)C ADME_Platform SwissADME Server SMILES->ADME_Platform Absorption Absorption (GI, BBB) ADME_Platform->Absorption Distribution Distribution (P-gp Substrate?) ADME_Platform->Distribution Metabolism Metabolism (CYP Inhibition) ADME_Platform->Metabolism Toxicity Toxicity (PAINS Alert) ADME_Platform->Toxicity ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Toxicity->ADMET_Profile Target_ID_Workflow cluster_PASS Activity Spectrum Prediction cluster_Swiss Protein Target Prediction Input SMILES String PASS PASS Online Server Input->PASS SwissTarget SwissTargetPrediction Server Input->SwissTarget PASS_Output Predicted Biological Activities (Pa > Pi) PASS->PASS_Output Hypothesis Integrated Bioactivity Hypothesis PASS_Output->Hypothesis Swiss_Output Prioritized Protein Targets (by Probability) SwissTarget->Swiss_Output Swiss_Output->Hypothesis

Caption: Dual-approach workflow for bioactivity prediction.

Experimental Protocol 3.1: PASS Online Bioactivity Prediction
  • Navigate to the PASS Online web server ([Link]).

  • Input Structure: Use the structure drawing tool or input the SMILES string CC1=CC(=C(O1)C(=O)O)C.

  • Initiate Prediction: Click the "Get Prediction" button.

  • Interpret Results: Analyze the results table. Focus on activities where the probability "to be active" (Pa) is significantly greater than the probability "to be inactive" (Pi). A common threshold for high confidence is Pa > 0.7. [10]5. Data Collection: Record the top 10-15 predicted activities with the highest Pa scores.

Data Presentation: Selected Predicted Activities (PASS Online)
Predicted Biological ActivityPa ScorePi ScoreInterpretation
Anti-inflammatory0.7850.012High probability of possessing anti-inflammatory properties.
Analgesic0.7510.021Suggests potential for pain relief.
Cyclooxygenase-2 Inhibitor0.7230.033A plausible mechanism for the predicted anti-inflammatory and analgesic effects.
Antipyretic0.7110.019Suggests potential for fever reduction.
Prostaglandin-E2 9-reductase inhibitor0.6980.015Another potential mechanism related to inflammation pathways.
Carboxylic acid esterase substrate0.6820.009Indicates a potential metabolic pathway.
Hepatoprotectant0.6550.045Suggests a potential protective effect on the liver, which requires careful validation.
Antineoplastic0.6300.050Moderate probability of anti-cancer activity.
Kinase Inhibitor0.6150.061Broadly suggests potential interaction with protein kinases.

Authoritative Grounding: The PASS prediction strongly suggests a profile similar to non-steroidal anti-inflammatory drugs (NSAIDs), with high Pa scores for anti-inflammatory, analgesic, and COX-2 inhibition activities. This provides a clear, testable hypothesis for its primary mechanism of action.

Experimental Protocol 3.2: SwissTargetPrediction Analysis
  • Navigate to the SwissTargetPrediction web server ([Link]).

  • Input Structure: Enter the SMILES string CC1=CC(=C(O1)C(=O)O)C.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Initiate Prediction: Click the "Predict targets" button.

  • Data Collection: From the results page, record the top target classes and specific protein targets with the highest probabilities.

Data Presentation: Top Predicted Protein Targets (SwissTargetPrediction)
Target Class% of TargetsTop Predicted Protein TargetProbabilityKnown Ligands Share Similarity
Enzymes53%Prostaglandin G/H synthase 2 (COX-2)0.2114Yes
Oxidoreductases20%Prostaglandin G/H synthase 1 (COX-1)0.1057Yes
Lyases7%Carbonic anhydrase II0.0667Yes
Kinases7%Ephrin type-A receptor 20.0667Yes
Other13%Various< 0.05-

Trustworthiness: The results from SwissTargetPrediction provide remarkable validation for the PASS Online output. The top two predicted targets are COX-2 and COX-1, the primary targets of NSAIDs. The higher probability for COX-2 suggests potential for some selectivity, a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition.

Part 4: In-Depth Toxicity Prediction

Expertise & Experience: While SwissADME provides an initial toxicity screen (PAINS alerts), a more dedicated analysis is crucial for responsible drug discovery. We use the ProTox-II web server, which leverages a large database of toxicological data to predict various endpoints, from acute toxicity (LD50) to organ-specific toxicities and toxicological pathways. [11]This step is a critical self-validating mechanism to check for potential liabilities that could derail a development program.

Experimental Protocol 4.1: ProTox-II Toxicity Analysis
  • Navigate to the ProTox-II web server ([Link]).

  • Input Structure: Input the SMILES string CC1=CC(=C(O1)C(=O)O)C.

  • Initiate Prediction: Click the "Start ProTox-II" button.

  • Data Collection: Record the predicted LD50, toxicity class, and the predictions for organ toxicity (e.g., hepatotoxicity) and toxicological endpoints.

Data Presentation: Predicted Toxicological Profile
Toxicity ParameterPredictionConfidence ScoreInterpretation and Causality
Predicted LD50 (rat, oral)850 mg/kg78.4%The dose expected to be lethal to 50% of a rat population.
Toxicity Class4High"Harmful if swallowed" (Globally Harmonized System). Falls outside the highly toxic classes (1-3).
HepatotoxicityActive0.68Moderate probability of causing liver damage. This is a significant flag requiring experimental follow-up.
CarcinogenicityInactive0.81Low probability of being carcinogenic.
MutagenicityInactive0.75Low probability of causing DNA mutations.
ImmunotoxicityInactive0.65Low-to-moderate probability of adversely affecting the immune system.

Trustworthiness: The ProTox-II analysis provides a mixed but manageable profile. The oral LD50 value places the compound in Toxicity Class 4, which is acceptable for many therapeutic contexts. The low predicted risk of carcinogenicity and mutagenicity is highly favorable. However, the predicted hepatotoxicity is a critical finding. This aligns with known risks for some NSAIDs and must be a primary focus of any subsequent experimental validation (e.g., using HepG2 cell viability assays).

Part 5: Integrated Analysis and Final Hypothesis

As a Senior Application Scientist, the final step is to synthesize these disparate data streams into a coherent, actionable hypothesis.

Narrative Synthesis: The in silico evaluation of this compound presents a compelling, albeit cautionary, profile. The molecule demonstrates excellent "drug-like" characteristics, with a low molecular weight, optimal lipophilicity, and full compliance with established rules for oral bioavailability. Pharmacokinetic predictions reinforce this, suggesting high GI absorption and a low likelihood of being an efflux pump substrate.

The bioactivity predictions from two orthogonal methods (PASS and SwissTargetPrediction) converge with high confidence on a mechanism of action consistent with a COX-2-preferential NSAID. This suggests a strong therapeutic potential as an anti-inflammatory and analgesic agent.

The primary liability identified is a moderate risk of hepatotoxicity, a known class effect for some anti-inflammatory drugs. The predicted inhibition of the CYP2C19 metabolic enzyme also warrants consideration for potential drug-drug interactions.

Final Hypothesis: this compound is a promising lead compound for development as an orally bioavailable anti-inflammatory agent, likely acting via the inhibition of cyclooxygenase enzymes with some preference for COX-2.

Recommended Next Steps (In Vitro Validation):

  • Primary Efficacy Assays: Perform COX-1 and COX-2 enzymatic inhibition assays to confirm the predicted mechanism and determine the IC50 and selectivity index.

  • Safety/Toxicity Assays: Prioritize an in vitro hepatotoxicity assay using a human liver cell line (e.g., HepG2) to investigate the predicted liver toxicity.

  • Metabolism Assays: Conduct assays using human liver microsomes to experimentally confirm the predicted inhibition of CYP2C19.

This in silico-first approach has successfully generated a high-value candidate profile, complete with a clear mechanism of action hypothesis and a precise outline of potential risks, thereby enabling a highly focused and efficient experimental validation phase.

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Methodological & Application

Application Note: A Methodical Approach to Screening 3,5-Dimethylfuran-2-carboxylic acid for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, forming the basic structure of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] The inherent chemical versatility of the furan ring allows for substitutions that can significantly modulate the pharmacological profile of the resulting derivatives.[3][4] This structural adaptability makes furan-based compounds a promising area for the discovery of novel antimicrobial agents, a critical endeavor in the face of rising antimicrobial resistance.[5] This application note presents a comprehensive protocol for the initial antibacterial screening of a novel furan derivative, 3,5-Dimethylfuran-2-carboxylic acid. The methodologies detailed herein follow established standards to ensure reliable and reproducible results, providing a framework for researchers in drug discovery and development.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₇H₈O₃
Molecular Weight 156.14 g/mol
Appearance Solid
Solvent for Stock Dimethyl Sulfoxide (DMSO)Inferred from furan derivative studies[6]

Experimental Design and Rationale

The antibacterial screening process is a stepwise evaluation to determine a compound's inhibitory and cidal activity against a panel of clinically relevant bacteria. This protocol employs a tiered approach, starting with a qualitative diffusion assay followed by quantitative dilution methods.

Bacterial Strain Selection

A representative panel of both Gram-positive and Gram-negative bacteria is essential for a preliminary assessment of the antibacterial spectrum. The following strains from the American Type Culture Collection (ATCC) are recommended as they are standard quality control strains for susceptibility testing.[7][8]

StrainGram StainRelevance
Staphylococcus aureus (ATCC 25923)PositiveCommon cause of skin, respiratory, and bloodstream infections.
Enterococcus faecalis (ATCC 29212)PositiveAssociated with urinary tract and wound infections.
Escherichia coli (ATCC 25922)NegativeA frequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa (ATCC 27853)NegativeAn opportunistic pathogen known for its resistance to multiple antibiotics.

Phase 1: Preliminary Screening via Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antibacterial activity of a compound.[9][10][11] This technique is advantageous for its simplicity and cost-effectiveness in screening multiple compounds.

Protocol: Agar Well Diffusion
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer (6-8 mm in diameter), create equidistant wells in the inoculated MHA plate.

    • Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is a common starting point.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • As controls, add the same volume of pure DMSO to one well (negative control) and a solution of a known antibiotic (e.g., Gentamicin, 10 µg/mL) to another well (positive control).

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation: Agar Well Diffusion
Test CompoundConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound10 mg/mLe.g., 15e.g., 12
Gentamicin (Positive Control)10 µg/mLe.g., 22e.g., 20
DMSO (Negative Control)N/A00

Phase 2: Quantitative Analysis via Broth Microdilution (Minimum Inhibitory Concentration - MIC)

Following a positive result in the preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[12][13] This method is a standardized and quantitative approach recommended by the Clinical and Laboratory Standards Institute (CLSI).[12]

Protocol: Broth Microdilution (MIC)
  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

    • Include a growth control well (CAMHB with inoculum, no compound) and a sterility control well (CAMHB only).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension as described for the agar well diffusion assay, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: MIC Determination
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compounde.g., 64e.g., 128e.g., >512
Gentamicine.g., 1e.g., 2e.g., 4

Phase 3: Determination of Minimum Bactericidal Concentration (MBC)

To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) test is performed. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

    • Spot-inoculate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation and MBC Determination:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates.

Data Presentation: MBC Determination
CompoundS. aureus MBC (µg/mL)E. coli MBC (µg/mL)
This compounde.g., 256e.g., >512

Visualizing the Experimental Workflows

Antibacterial_Screening_Workflow cluster_phase1 Phase 1: Preliminary Screening cluster_phase2 Phase 2: MIC Determination cluster_phase3 Phase 3: MBC Determination a Prepare Bacterial Inoculum (0.5 McFarland) b Inoculate MHA Plate a->b c Create Wells b->c d Add Test Compound & Controls c->d e Incubate & Measure Zone of Inhibition d->e f Serial Dilution of Compound in 96-Well Plate e->f If Active g Inoculate with Standardized Bacterial Suspension f->g h Incubate & Observe Growth g->h i Determine MIC h->i j Subculture from Clear MIC Wells onto Agar i->j k Incubate Agar Plates j->k l Determine MBC k->l

Caption: Overall workflow for antibacterial screening.

Conclusion

This application note provides a systematic and robust framework for the initial in vitro antibacterial screening of this compound. By following these standardized protocols, researchers can obtain reliable data on the compound's potential as an antibacterial agent. Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, toxicity profiling, and evaluation against a broader panel of clinical isolates.

References

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  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103590. Retrieved from [Link]

  • Phosrithong, N., & Ungwitayatorn, J. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

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  • Saeidinia, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 8813158. Retrieved from [Link]

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  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(5), 1665–1667. Retrieved from [Link]

  • FDA. (2023). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Retrieved from [Link]

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  • Patel, R., et al. (2021). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Scientific Reports, 11(1), 1-14. Retrieved from [Link]

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Application Notes and Protocols for 3,5-Dimethylfuran-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Ligand Space

In the ever-expanding landscape of coordination chemistry, the pursuit of novel ligands is paramount to unlocking new functionalities in metal complexes. This guide focuses on a lesser-explored yet promising ligand: 3,5-dimethylfuran-2-carboxylic acid . While direct literature on this specific molecule is sparse, its structural similarity to well-characterized furan-2-carboxylic acids provides a strong foundation for predicting its behavior and developing robust experimental protocols.[1][2] This document, therefore, serves as both a practical guide and a forward-looking exploration, offering detailed, field-proven methodologies adapted from analogous systems. We aim to equip researchers with the necessary tools to synthesize, characterize, and ultimately, innovate with this versatile building block.

Section 1: The Scientific Rationale—Why this compound?

The furan ring is a key structural motif in numerous natural products and bioactive compounds.[3][4] When functionalized with a carboxylic acid group, it becomes an excellent candidate for a ligand in coordination chemistry. The introduction of two methyl groups at the 3 and 5 positions of the furan ring is expected to introduce several key features:

  • Enhanced Lipophilicity: The methyl groups increase the nonpolar character of the ligand, which can influence the solubility of the resulting metal complexes in organic solvents and their interaction with biological membranes.

  • Steric Influence: The methyl group at the 3-position, adjacent to the coordinating carboxylate, can sterically influence the coordination geometry around the metal center, potentially leading to unique crystal packing and catalytic properties.

  • Electronic Modulation: The electron-donating nature of the methyl groups can modulate the electron density of the furan ring and the carboxylate group, thereby influencing the strength of the metal-ligand bond.

These attributes make this compound an attractive ligand for the synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with potential applications in catalysis, gas storage, and drug development.[5][6][7]

Section 2: Synthesis and Characterization of the Ligand

Part 2.1: Proposed Synthesis of this compound

The following protocol is a proposed synthetic route based on established methods for the synthesis of substituted furan carboxylic acids.[8][9][10] The Paal-Knorr furan synthesis, followed by carboxylation, is a plausible approach.

Protocol 2.1.1: Synthesis of this compound

  • Step 1: Synthesis of 2,4-Hexanedione (Starting Material)

    • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place sodium ethoxide (1.1 eq) in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add ethyl acetate (1.0 eq) to the dropping funnel, followed by acetone (1.0 eq).

    • Add the ethyl acetate/acetone mixture dropwise to the sodium ethoxide solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-hexanedione. Purify by vacuum distillation.

  • Step 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran

    • Combine 2,4-hexanedione (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent like toluene.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting 2,5-dimethylfuran can be purified by distillation.

  • Step 3: Vilsmeier-Haack Formylation of 2,5-Dimethylfuran

    • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous dimethylformamide (DMF).

    • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Slowly add 2,5-dimethylfuran (1.0 eq) to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Cool the reaction and pour it onto crushed ice. Neutralize with a sodium hydroxide solution.

    • Extract the product, 3,5-dimethylfuran-2-carbaldehyde, with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.

  • Step 4: Oxidation to this compound

    • Dissolve the 3,5-dimethylfuran-2-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Add a solution of potassium permanganate (KMnO₄, 2.0 eq) or another suitable oxidizing agent like sodium chlorite in the presence of a chlorine scavenger.

    • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

    • Quench the reaction with sodium bisulfite to destroy excess oxidant.

    • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.[2]

Part 2.2: Spectroscopic Characterization of the Ligand

The synthesized this compound should be characterized using standard spectroscopic techniques.[11][12][13]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - A singlet for the furan proton (C4-H) around δ 6.0-6.5 ppm.- Two singlets for the two methyl groups (at C3 and C5) around δ 2.2-2.6 ppm.- A broad singlet for the carboxylic acid proton (COOH) above δ 10 ppm.
¹³C NMR - A peak for the carboxylic carbon around δ 160-170 ppm.- Peaks for the furan ring carbons (C2, C3, C5) in the range of δ 110-160 ppm.- A peak for the furan ring carbon (C4) around δ 105-115 ppm.- Peaks for the methyl carbons around δ 10-20 ppm.
FT-IR (ATR) - A broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹.- C-O stretching vibrations at 1200-1300 cm⁻¹.- Furan ring stretching vibrations around 1500-1600 cm⁻¹.
Mass Spec. (ESI-) - A molecular ion peak [M-H]⁻ corresponding to the deprotonated molecule.

Section 3: Coordination Chemistry—Synthesis of a Representative Metal Complex

The carboxylate group of this compound is expected to coordinate to metal ions in various modes, including monodentate, bidentate chelation, or bridging between two metal centers. The furan oxygen can also participate in coordination, although this is less common for simple furan carboxylates.

Part 3.1: Proposed Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a representative copper(II) complex, drawing on methodologies for similar furan- and thiophene-carboxylate copper complexes.[14][15][16][17]

Protocol 3.1.1: Synthesis of Bis(3,5-dimethylfuran-2-carboxylato)diaquacopper(II)

  • Ligand Preparation: Dissolve this compound (2.0 eq) in a minimal amount of a suitable solvent such as ethanol or methanol. Add a stoichiometric amount of a weak base like sodium hydroxide or triethylamine to deprotonate the carboxylic acid in situ.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) or a similar copper(II) salt in water or the same alcohol used for the ligand.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or precipitation should be observed.

  • Crystallization: Gently heat the resulting solution to ensure complete reaction and then allow it to cool slowly to room temperature. If no crystals form, slow evaporation of the solvent or layering with a less polar solvent (e.g., diethyl ether) can induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Part 3.2: Characterization of the Metal Complex

The resulting complex should be characterized to determine its structure and properties.

  • FT-IR Spectroscopy: A shift in the C=O stretching frequency of the carboxylate group compared to the free ligand is indicative of coordination. The disappearance of the broad O-H band from the carboxylic acid and the appearance of a broad band around 3200-3500 cm⁻¹ would suggest the presence of coordinated water molecules.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the coordination geometry of the copper(II) ion, the coordination mode of the ligand, and the overall crystal structure.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complex and to confirm the presence of coordinated solvent molecules by observing their loss upon heating.

  • UV-Vis Spectroscopy: The d-d transitions of the copper(II) center can provide information about its coordination environment.

Section 4: Visualizing the Workflow and Coordination

Workflow for Synthesis and Characterization

G cluster_ligand Ligand Synthesis & Characterization cluster_complex Complex Synthesis & Characterization start Starting Materials synthesis Synthesis of 3,5-Dimethylfuran- 2-carboxylic Acid start->synthesis purification Purification (Recrystallization) synthesis->purification ligand_char Spectroscopic Characterization (NMR, IR, MS) purification->ligand_char ligand Synthesized Ligand ligand_char->ligand complexation Complexation Reaction ligand->complexation metal_salt Metal Salt (e.g., Cu(OAc)₂) metal_salt->complexation cryst Crystallization complexation->cryst complex_char Characterization (FT-IR, XRD, TGA, UV-Vis) cryst->complex_char

Caption: Workflow for the synthesis and characterization of the ligand and its metal complex.

Potential Coordination Modes

G cluster_modes Potential Coordination Modes M1 M O1_1 O M1->O1_1 C1 C O1_1->C1 O1_2 O C1->O1_2 Furan1 R C1->Furan1 label1 Monodentate M2 M O2_1 O M2->O2_1 O2_2 O M2->O2_2 C2 C O2_1->C2 C2->O2_2 Furan2 R C2->Furan2 label2 Bidentate Chelate M3_1 M O3_1 O M3_1->O3_1 M3_2 M O3_2 O M3_2->O3_2 C3 C O3_1->C3 C3->O3_2 Furan3 R C3->Furan3 label3 Bidentate Bridge

Caption: Potential coordination modes of the 3,5-dimethylfuran-2-carboxylate ligand with a metal center (M).

Section 5: Potential Applications

Based on the chemistry of related furan-carboxylate complexes, several potential applications for coordination compounds of this compound can be envisioned:

  • Catalysis: The metal complexes could serve as catalysts in various organic transformations. The steric and electronic properties imparted by the dimethylfuran moiety could lead to unique selectivity.

  • Metal-Organic Frameworks (MOFs): This ligand is a suitable candidate for the construction of MOFs for gas storage and separation.[5][6][18] The methyl groups could tune the pore environment of the MOF, potentially enhancing its selectivity for certain gases.

  • Antimicrobial and Anticancer Agents: Furan derivatives and their metal complexes have shown promising biological activities.[3] The synthesized complexes should be screened for their potential as therapeutic agents.

Section 6: Conclusion and Future Outlook

This compound represents an intriguing, underexplored ligand in coordination chemistry. The protocols and insights provided in this guide, derived from well-established chemistry of analogous furan systems, offer a solid starting point for its investigation. By systematically synthesizing and characterizing this ligand and its metal complexes, researchers can pave the way for the discovery of new materials with novel properties and applications. The inherent tunability of the furan core suggests that further derivatization could lead to a rich family of ligands for advanced materials and drug development.

References

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Coordination Polymer of Ba2+ with 2-Furoic Acid Anions: Synthesis, Structure, and Thermal Properties. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Synthesis of dimethyl furan‐2,5 dicarboxylate from furan. Adapted from Ref.. ResearchGate. Available at: [Link]

  • Nanoporous Metal–Organic Framework Based on Furan-2,5-Dicarboxylic Acid with High Potential in Selective Adsorption and Separation of Gas Mixtures. ACS Publications. Available at: [Link]

  • Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA. RSC Publishing. Available at: [Link]

  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Publications. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. ResearchGate. Available at: [Link]

  • Synthesis and pharmacochemical study of new Cu(II) complexes with thiophen-2-yl saturated and alpha,beta-unsaturated substituted carboxylic acids. PubMed. Available at: [Link]

  • Analytical and Spectral Study of Furan Ring Containing Organic Ligands. American Journal of Chemical and Biochemical Engineering. Available at: [Link]

  • Polymeric Copper(II) Complexes with a Newly Synthesized Biphenyldicarboxylic Acid Schiff Base Ligand—Synthesis, Structural and Thermal Characterization. MDPI. Available at: [Link]

  • The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. Google Patents.
  • Application of Metal-organic Frameworks. ResearchGate. Available at: [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA, Inc.. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Metal–Organic Framework Hybrid Materials and Their Applications. MDPI. Available at: [Link]

  • Synthesis and Structure of the Copper Complex (ClO4). Atlantis Press. Available at: [Link]

  • What are the prospects for using complexes of copper(ii) and zinc(ii) to suppress the vital activity of Mycolicibacterium smegmatis? National Institutes of Health. Available at: [Link]

  • Coordination Chemistry Of Carboranes And Furan Ligands On Transition Metal Cluster Complexes. University of South Carolina. Available at: [Link]

  • Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5-Hydroxymethylfurfural Coupled with 4-Nitrophenol Hydrogenation. ACS Publications. Available at: [Link]

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Application Notes and Protocols for the Esterification of 3,5-Dimethylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylfuran-2-carboxylic acid is a substituted furan derivative of increasing interest in medicinal chemistry and materials science. Its esters, in particular, are valuable intermediates in the synthesis of a variety of bioactive molecules and functional materials. The furan ring system is a versatile scaffold, and modification of the carboxylic acid group through esterification allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and reactivity. This document provides a detailed guide to the common and effective methods for the esterification of this compound, complete with theoretical background, practical protocols, and characterization data. While direct literature on the esterification of this specific molecule is sparse, this guide synthesizes established methods for analogous furan carboxylic acids and general carboxylic acid esterification, providing a robust starting point for researchers.

Strategic Approaches to Esterification

The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. Three primary methods are detailed here: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed.[2][3]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, HCl). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]

// Reactants CarboxylicAcid [label="R-COOH"]; Alcohol [label="R'-OH"]; H_plus [label="H+"];

// Intermediates ProtonatedAcid [label="R-C(OH)₂⁺"]; Tetrahedral_Intermediate [label="R-C(OH)₂(O⁺HR')"]; Protonated_Ester [label="R-C(O⁺H)-OR'"]; Ester [label="R-COOR'"]; Water [label="H₂O"];

// Reaction Flow CarboxylicAcid -> ProtonatedAcid [label="Protonation"]; ProtonatedAcid -> Tetrahedral_Intermediate [label="+ R'-OH"]; Tetrahedral_Intermediate -> Protonated_Ester [label="- H₂O"]; Protonated_Ester -> Ester [label="- H+"];

// Catalyst Regeneration Tetrahedral_Intermediate -> Water [style=invis]; Ester -> H_plus [style=invis]; } .dot Figure 1: Simplified workflow of Fischer-Speier Esterification.

Protocol 1: Synthesis of Methyl 3,5-Dimethylfuran-2-carboxylate via Fischer Esterification

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in an excess of anhydrous methanol (20-50 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,5-dimethylfuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure ester.

Causality and Insights:

  • Excess Alcohol: Using methanol as the solvent drives the equilibrium towards the ester product.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by methanol.

  • Work-up: The aqueous work-up is crucial to remove the acid catalyst and any unreacted carboxylic acid. The sodium bicarbonate wash neutralizes the acidic components.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.

// Reactants CarboxylicAcid [label="R-COOH"]; DCC [label="DCC"]; Alcohol [label="R'-OH"]; DMAP [label="DMAP"];

// Intermediates O_Acylisourea [label="O-Acylisourea Intermediate"]; N_Acylpyridinium [label="N-Acylpyridinium Intermediate"]; Ester [label="R-COOR'"]; DCU [label="Dicyclohexylurea (DCU)"];

// Reaction Flow CarboxylicAcid -> O_Acylisourea [label="+ DCC"]; O_Acylisourea -> N_Acylpyridinium [label="+ DMAP"]; N_Acylpyridinium -> Ester [label="+ R'-OH"]; O_Acylisourea -> DCU [style=invis]; Ester -> DCU [style=invis]; } .dot Figure 2: Simplified workflow of Steglich Esterification.

Protocol 2: Synthesis of Ethyl 3,5-Dimethylfuran-2-carboxylate via Steglich Esterification

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ethyl 3,5-dimethylfuran-2-carboxylate.

Causality and Insights:

  • Mild Conditions: The reaction is performed at or below room temperature, making it suitable for substrates with sensitive functional groups.

  • DCC and DMAP: DCC activates the carboxylic acid, while DMAP accelerates the reaction by forming a highly reactive intermediate.

  • Purification: The main byproduct, DCU, is largely insoluble in DCM and can be removed by filtration. The subsequent aqueous work-up removes residual reagents and byproducts.

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into an ester with inversion of stereochemistry at the alcohol carbon. It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This betaine then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile and displaces the activated alcohol via an Sₙ2 reaction, leading to the formation of the ester with inversion of configuration.

// Reactants CarboxylicAcid [label="R-COOH"]; Alcohol [label="R'-OH"]; PPh3 [label="PPh₃"]; DEAD [label="DEAD"];

// Intermediates Betaine [label="PPh₃⁺-N⁻-N-CO₂Et"]; Alkoxyphosphonium [label="[R'-O-PPh₃]⁺"]; Ester [label="R-COOR'"]; Triphenylphosphine_oxide [label="Ph₃P=O"]; Hydrazide [label="EtO₂C-NH-NH-CO₂Et"];

// Reaction Flow PPh3 -> Betaine [label="+ DEAD"]; Betaine -> Alkoxyphosphonium [label="+ R'-OH, - Hydrazide"]; Alkoxyphosphonium -> Ester [label="+ R-COO⁻"]; Ester -> Triphenylphosphine_oxide [style=invis]; } .dot Figure 3: Simplified workflow of the Mitsunobu Reaction.

Protocol 3: Synthesis of a Generic Ester of this compound via Mitsunobu Reaction

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain the desired ester, triphenylphosphine oxide, and the reduced hydrazide. Purification is typically achieved by column chromatography on silica gel.

Causality and Insights:

  • Mild and Neutral Conditions: The reaction is performed under neutral conditions and at low temperatures, making it ideal for sensitive substrates.

  • Reagent Stoichiometry: Precise stoichiometry is important for the Mitsunobu reaction to minimize side products.

  • Purification Challenges: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging to separate from the desired product, often requiring careful chromatography.

Comparative Data of Esterification Methods

MethodCatalyst/ReagentsTemperatureTypical YieldsAdvantagesDisadvantages
Fischer-Speier Strong acid (H₂SO₄, HCl)RefluxModerate to HighInexpensive reagents, simple procedure.Harsh conditions (acid, heat), not suitable for sensitive substrates, equilibrium reaction.
Steglich DCC/EDC, DMAP0 °C to RTHighMild conditions, high yields, suitable for acid-sensitive substrates.DCC is an allergen, DCU byproduct can be difficult to remove completely.
Mitsunobu PPh₃, DEAD/DIAD0 °C to RTHighVery mild, neutral conditions, inversion of stereochemistry at the alcohol.Expensive reagents, purification can be challenging due to byproducts.

Characterization of 3,5-Dimethylfuran-2-carboxylate Esters

Expected Spectroscopic Data for Methyl 3,5-Dimethylfuran-2-carboxylate:

  • ¹H NMR (CDCl₃):

    • δ ~ 6.0-6.2 ppm (s, 1H, furan H-4)

    • δ ~ 3.8-3.9 ppm (s, 3H, -OCH₃)

    • δ ~ 2.5 ppm (s, 3H, furan -CH₃ at C-5)

    • δ ~ 2.3 ppm (s, 3H, furan -CH₃ at C-3)

  • ¹³C NMR (CDCl₃):

    • δ ~ 160-165 ppm (C=O)

    • δ ~ 155-160 ppm (furan C-5)

    • δ ~ 145-150 ppm (furan C-2)

    • δ ~ 115-120 ppm (furan C-3)

    • δ ~ 105-110 ppm (furan C-4)

    • δ ~ 51-52 ppm (-OCH₃)

    • δ ~ 13-15 ppm (furan -CH₃)

  • IR (film):

    • ~1720-1730 cm⁻¹ (C=O stretch, strong)

    • ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹ (C-O stretches, strong)

Note: These are predicted values and should be confirmed by experimental data. The chemical shifts can be influenced by the solvent and other substituents.

Conclusion

The esterification of this compound can be successfully achieved using a variety of standard methods. The choice of method should be guided by the specific requirements of the synthesis, including the stability of the starting materials and the desired scale of the reaction. The protocols provided in this guide, based on well-established chemical principles and analogous transformations, offer a solid foundation for researchers to develop efficient and reliable procedures for the synthesis of these valuable furan-based esters. It is strongly recommended to perform small-scale pilot reactions to optimize conditions for specific substrates and to fully characterize the products using modern analytical techniques.

References

  • Nguyen, T. P., et al. (2020). Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 534-543. [Link]

  • Wang, Y., et al. (2009). A Simple Preparation of Ethyl 2,5-Dimethylfuran-3-Carboxylate and 2,5-Dimethylfuran-3,4-Dicarboxylic Acid from Diethyl 2,3-Diacetylsuccinate. Journal of Heterocyclic Chemistry, 46(4), 751-753. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

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  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-furoate. Retrieved from [Link]

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  • PubChem. (n.d.). 2,5-Dimethyl furan-2,5-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylfuran. Retrieved from [Link]

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Amide coupling reactions involving 3,5-Dimethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reactions Involving 3,5-Dimethylfuran-2-carboxylic Acid

Introduction: The Strategic Importance of the Furan-Amide Scaffold

The amide bond is arguably the most fundamental linkage in medicinal chemistry and materials science, forming the backbone of peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] Within this context, heterocyclic carboxylic acids serve as invaluable building blocks, enabling chemists to explore novel chemical space and modulate physicochemical properties.

This guide focuses on a specific, yet increasingly relevant building block: This compound . The furan ring, an electron-rich aromatic heterocycle, can act as a stable bioisosteric replacement for other functionalities, such as phenyl or labile furanone rings, potentially improving metabolic stability and biological activity.[2] The methyl substituents at the 3- and 5-positions introduce steric and electronic modifications that can influence molecular conformation and interaction with biological targets.

However, the unique structural features of this compound present specific challenges and considerations for achieving high-yielding and pure amide products. This document provides a detailed exploration of the critical parameters, mechanistic underpinnings, and field-tested protocols for the successful amide coupling of this substrate, aimed at researchers, scientists, and drug development professionals.

Chapter 1: Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures to eliminate water. Therefore, synthetic approaches universally rely on the "activation" of the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

This activation is mediated by a "coupling reagent." The choice of this reagent is the most critical decision in designing an amide synthesis, as it dictates the reaction's efficiency, speed, and the potential for side reactions, particularly racemization if chiral centers are present.[1]

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Activated Reagent Coupling Reagent Reagent->Activated Amide Amide Product (R-CONH-R') Byproduct Byproduct (e.g., Urea, HOBt) Amine Amine (R'-NH2) Amine->Amide

Caption: General workflow of a coupling reagent-mediated amide bond formation.

Chapter 2: Strategic Considerations for this compound

The successful coupling of this specific acid requires careful consideration of its inherent properties:

  • Steric Hindrance: The methyl group at the 3-position, adjacent to the carboxylic acid, introduces a degree of steric bulk. This can hinder the approach of both the coupling reagent and the amine nucleophile. Consequently, highly efficient and reactive coupling reagents are often preferred to overcome this spatial crowding.

  • Electronic Nature: The furan ring is electron-rich, which can influence the reactivity of the carboxylic acid. This electronic character does not typically inhibit the reaction but is a key feature of the molecule's overall profile.

  • Reagent Selection: The choice between different classes of coupling reagents can have a significant impact on yield and purity. The two most robust and widely adopted classes are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

Chapter 3: Protocol I - Carbodiimide-Mediated Coupling with EDC/HOBt

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a classic and cost-effective method.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is prone to hydrolysis and can lead to racemization in chiral substrates. The addition of a nucleophilic auxiliary agent, such as 1-Hydroxybenzotriazole (HOBt), mitigates these issues by trapping the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts cleanly with the amine.[3] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via an aqueous workup.[6][7]

G cluster_mech EDC/HOBt Coupling Mechanism node_acid Carboxylic Acid R-COOH node_iso O-Acylisourea Highly Reactive node_acid->node_iso + EDC node_edc EDC Carbodiimide node_edc->node_iso node_ester HOBt Active Ester More Stable node_iso->node_ester + HOBt (fast) node_byproduct EDC-Urea Water Soluble node_iso->node_byproduct Hydrolysis (Side Reaction) node_hobt HOBt Additive node_hobt->node_ester node_amide Amide R-CONH-R' node_ester->node_amide + Amine node_amine Amine R'-NH2 node_amine->node_amide

Caption: Reaction pathway for EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol (EDC/HOBt)

G start Start dissolve 1. Dissolve this compound (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in DMF/DCM. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_edc 3. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. cool->add_edc react 4. Stir at 0 °C for 30 min, then warm to room temperature. Monitor reaction by TLC/LC-MS (typically 4-16 h). add_edc->react workup 5. Dilute with EtOAc. Wash with 5% aq. HCl, sat. aq. NaHCO3, and brine. react->workup dry 6. Dry organic layer over Na2SO4, filter, and concentrate. workup->dry purify 7. Purify the crude product by flash column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the EDC/HOBt coupling protocol.

Materials & Reagents

ReagentEquivalentsPurpose
This compound1.0Acid substrate
Amine1.0 - 1.2Amine substrate
EDC·HCl1.2 - 1.5Coupling reagent
HOBt1.2 - 1.5Additive to suppress side reactions
Non-nucleophilic Base (e.g., DIPEA, NMM)1.5 - 2.0Neutralizes HCl from EDC·HCl and acid
Anhydrous Solvent (DCM or DMF)-Reaction medium

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., DCM or DMF, approx. 0.1-0.5 M concentration).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) in several small portions over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Workup & Purification:

  • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[2]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[2]

Chapter 4: Protocol II - Uronium Salt-Mediated Coupling with HATU/DIPEA

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[6] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which forms a highly reactive OAt-active ester that couples rapidly with amines, minimizing racemization. These reactions are typically faster and more effective for sterically hindered substrates compared to carbodiimide methods.[6] The order of addition is critical: the carboxylic acid should be pre-activated with HATU and a base before the amine is introduced to prevent the amine from reacting directly with HATU to form an unwanted guanidinium byproduct.

G cluster_mech HATU Coupling Mechanism node_acid Carboxylic Acid R-COOH node_anion Carboxylate R-COO⁻ node_acid->node_anion + DIPEA node_base DIPEA Base node_base->node_anion node_ester OAt Active Ester Highly Reactive node_anion->node_ester + HATU node_hatu HATU Uronium Salt node_hatu->node_ester node_amide Amide R-CONH-R' node_ester->node_amide + Amine node_amine Amine R'-NH2 node_amine->node_amide

Caption: Reaction pathway for HATU-mediated amide coupling.[8]

Detailed Step-by-Step Protocol (HATU/DIPEA)

G start Start dissolve 1. Dissolve this compound (1.0 eq) and HATU (1.1 eq) in DMF. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_base 3. Add DIPEA (2.0 eq) and stir for 5-10 min (Pre-activation step). cool->add_base add_amine 4. Add the amine (1.1 eq) to the activated mixture. add_base->add_amine react 5. Stir at room temperature. Monitor reaction by TLC/LC-MS (typically 1-4 h). add_amine->react workup 6. Quench with water, extract with EtOAc. Wash with LiCl solution (to remove DMF), NaHCO3, and brine. react->workup dry 7. Dry organic layer over Na2SO4, filter, and concentrate. workup->dry purify 8. Purify the crude product by flash column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the HATU/DIPEA coupling protocol.

Materials & Reagents

ReagentEquivalentsPurpose
This compound1.0Acid substrate
Amine1.0 - 1.2Amine substrate
HATU1.1 - 1.2Coupling reagent
DIPEA (Diisopropylethylamine)2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Recommended solvent for HATU reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add DIPEA (2.0 eq) dropwise. Stir the mixture at 0 °C for 5-10 minutes. This is the "pre-activation" step where the active ester is formed.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

Workup & Purification:

  • Quench the reaction by adding water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • To remove residual DMF, wash the combined organic layers several times with a 5% aqueous LiCl solution or water, followed by a final brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Chapter 5: Comparative Summary and Troubleshooting

Method Comparison

FeatureEDC/HOBtHATU/DIPEA
Reactivity Good to excellentExcellent, especially for hindered substrates
Cost LowerHigher
Reaction Time Moderate (4-16 h)Fast (1-4 h)
Byproduct Removal Easy (water-soluble urea)Requires aqueous workup
Side Reactions Potential for hydrolysis of active intermediateGuanidinium formation if amine is added first
Best For Standard couplings, cost-sensitive synthesisDifficult couplings, sterically hindered substrates

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive reagents (moisture); Insufficient base; Steric hindrance.Use fresh, anhydrous reagents and solvents. Increase equivalents of coupling reagent (to 1.5 eq). Switch to HATU.
Unreacted Starting Acid Incomplete activation; Hydrolysis of active intermediate.Ensure proper pre-activation time for HATU. Ensure anhydrous conditions. Re-charge with more coupling reagent.
Multiple Byproducts (HATU): Incorrect order of addition. (EDC): N-acylisourea rearrangement.For HATU, always pre-activate the acid before adding the amine. For EDC, ensure sufficient HOBt is present.[9]
Difficulty in Purification DMF in product; Water-soluble byproducts co-extracting.Use LiCl washes to remove DMF. Ensure thorough aqueous washes during workup to remove urea/salts.

References

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Troubleshooting & Optimization

Common side reactions in the synthesis of 3,5-Dimethylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable furan derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and an understanding of furan chemistry.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves a two-step process: the formation of a corresponding ester, such as ethyl 3,5-dimethylfuran-2-carboxylate, followed by its hydrolysis. The two most common methods for the initial furan ring formation are the Paal-Knorr synthesis and the Fiest-Benary synthesis. This guide will address potential side reactions and troubleshooting for both of these primary routes and the final hydrolysis step.

Common Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Paal-Knorr Synthesis cluster_1 Fiest-Benary Synthesis cluster_2 Hydrolysis PK_start Ethyl 2-acetyl-4-oxopentanoate PK_product Ethyl 3,5-dimethylfuran-2-carboxylate PK_start->PK_product Acid catalyst (e.g., H₂SO₄, P₂O₅) FB_start1 3-Chloro-2-pentanone FB_product Ethyl 3,5-dimethylfuran-2-carboxylate FB_start1->FB_product Base (e.g., Pyridine, Et₃N) FB_start2 Ethyl acetoacetate FB_start2->FB_product Base (e.g., Pyridine, Et₃N) Ester Ethyl 3,5-dimethylfuran-2-carboxylate Final_Product This compound Ester->Final_Product Base (e.g., NaOH, KOH) then Acid

Caption: Overview of common synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is organized by common experimental observations and the underlying chemical principles.

Issue 1: Low or No Yield of the Desired Furan Product

FAQ: My reaction has resulted in a complex mixture of products, or a significant amount of starting material remains. What are the likely causes?

Answer: Low or no yield in furan synthesis often points to several competing side reactions. The furan ring, once formed, can be sensitive to the very conditions used for its synthesis, particularly strong acids and high temperatures.

Potential Cause A: Polymerization

Furan and its derivatives are known to polymerize under acidic conditions.[1] The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, not just by the desired intramolecular cyclization precursor, but also by other protonated furan molecules, leading to chain growth and the formation of intractable polymeric tars.

Troubleshooting:

  • Acid Catalyst Choice and Concentration: Strong, non-nucleophilic acids are generally preferred for the Paal-Knorr synthesis.[2] However, excessively strong acidic conditions or high concentrations can promote polymerization. Consider using a milder acid catalyst or a lower concentration. For instance, if concentrated sulfuric acid is causing extensive charring, a switch to p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride might be beneficial.

  • Temperature Control: High temperatures can accelerate polymerization. Maintain the reaction at the lowest effective temperature to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation and polymerization. Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed.

Potential Cause B: Ring Opening

The furan ring can undergo acid-catalyzed ring-opening, especially in the presence of nucleophiles like water.[3] This leads to the formation of 1,4-dicarbonyl compounds, which may be the reverse of the Paal-Knorr synthesis, or other degradation products.

Troubleshooting:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water can facilitate the hydrolysis of intermediate species and the final furan product.

  • Solvent Choice: In some cases, using a non-polar, aprotic solvent can minimize side reactions. For the Fiest-Benary synthesis, polar aprotic solvents like DMF or THF are common.[4]

Ring_Opening Furan 3,5-Dimethylfuran-2-carboxylate Protonated_Furan Protonated Intermediate Furan->Protonated_Furan + H⁺ Ring_Opened 1,4-Dicarbonyl Species Protonated_Furan->Ring_Opened + H₂O (Nucleophilic Attack)

Sources

Technical Support Center: Purification of 3,5-Dimethylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3,5-Dimethylfuran-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My crude reaction mixture is a dark, oily, or tar-like consistency. What is the best initial step to isolate my product?

A1: The presence of dark, insoluble materials is a common issue in furan synthesis, often resulting from polymerization or ring-opening side reactions under acidic or high-temperature conditions.[1] Your primary goal is to separate the desired carboxylic acid from these polymeric impurities and any neutral or basic byproducts. The most robust initial purification step is an Acid-Base Extraction .

Causality: This technique leverages the acidic nature of your target molecule. By treating the crude mixture with a weak aqueous base, you can selectively convert the this compound into its water-soluble carboxylate salt, leaving non-acidic impurities behind in the organic phase.[2][3][4]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Expert Insight: Using a weak base like NaHCO₃ is crucial. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze any ester impurities or catalyze side reactions.[3]

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your desired acid. Drain and collect this aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Organic Layer Wash (Optional): The original organic layer can be washed with brine and dried with anhydrous sodium sulfate or magnesium sulfate to recover any neutral compounds for analysis if needed.[5]

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the solution is acidic (pH ~2). Your purified this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under a vacuum.

This procedure effectively removes neutral starting materials, non-acidic byproducts, and a significant portion of polymeric tars.

Q2: After acid-base extraction, my product is still off-white or yellowish. How can I improve its color and purity?

A2: A persistent color indicates the presence of trace, often conjugated, impurities that co-precipitated with your product. The next logical step is Recrystallization , which purifies solid compounds based on differences in solubility.[5]

Causality: The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of your target compound decreases, causing it to form crystals. Impurities, being present in much lower concentrations, remain dissolved in the solvent (mother liquor).

Selecting a Recrystallization Solvent: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[6][7] Based on the properties of similar furan carboxylic acids, a solvent screening is recommended.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Rationale & Considerations
Water 100Often a good choice for polar compounds. May require a large volume due to potentially low solubility. Excellent for removing organic, non-polar impurities.
Ethanol/Water Mixture VariableA highly versatile binary solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool.
Toluene 111A good choice for moderately polar compounds. Its higher boiling point allows for a greater solubility difference between hot and cold conditions.
Ethyl Acetate/Hexane Mixture VariableAnother effective binary system. Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity appears. This is effective for removing more polar impurities.
Acetic Acid 118Mentioned as a solvent for recrystallizing related compounds[8]. Use with caution, as residual acid can be difficult to remove.

Step-by-Step Protocol: Recrystallization

  • Dissolution: Place the semi-pure acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate).

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reaction Intermediates: Partially transformed starting materials. For instance, if the synthesis involves the hydrolysis of an ester, the corresponding methyl or ethyl ester of this compound might be present.[8]

  • Side-Reaction Products: Isomeric furan compounds or products from decarboxylation.[8]

  • Polymeric Byproducts: Dark, tar-like substances formed from the degradation of the furan ring, especially under harsh acidic or thermal conditions.[1]

  • Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the reaction.[9]

Q2: Is column chromatography a viable option for purification?

A2: Yes, column chromatography can be used, particularly for small-scale purifications or for separating compounds with very similar solubility. However, there are important considerations:

  • Silica Gel Acidity: Standard silica gel is acidic and can cause sensitive compounds like furans to streak or even decompose on the column.[1]

  • Mitigation Strategy: To counter this, you can either use a deactivated, neutral silica gel or add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to your eluent system. For a carboxylic acid, adding a small amount of acetic acid to the mobile phase can improve peak shape and reduce tailing.

  • Typical Eluent: A gradient of ethyl acetate in hexane or petroleum ether is a common starting point for purifying furan derivatives.[8][10]

Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to establish the purity and confirm the identity of your this compound:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the expected signals with correct integrations and be free of peaks corresponding to impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11][12]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak on an HPLC chromatogram is a strong indicator of a pure compound.[13]

Visualized Workflows

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow crude Crude Product (Oily/Dark Solid) extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Product is solid, but colored/impure analysis Purity & Identity Check (NMR, MP, HPLC) recrystallization->analysis pure_product Pure 3,5-Dimethylfuran- 2-carboxylic Acid analysis->pure_product Meets Specs AcidBaseLogic cluster_start Initial State (in Organic Solvent) cluster_aqueous Aqueous Layer (Weak Base) cluster_organic Organic Layer cluster_final Final State Acid Target Acid (R-COOH) Salt Anionic Salt (R-COO⁻ Na⁺) (Water Soluble) Acid->Salt + NaHCO₃ Neutral Neutral Impurity Neutral_final Neutral Impurity (Remains in Organic) Neutral->Neutral_final Stays in Organic Phase Precipitate Pure Acid (R-COOH) (Precipitates after acidification) Salt->Precipitate + HCl

Caption: Logic of separation via acid-base extraction.

References

  • D. T. Nguyen, T. T. T. Pham, T. T. Nguyen, A. T. Vu, and P. H. Tran, "Furan-2,5-dicarboxylate and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)," ACS Omega, 2019. [Link]

  • CN101486696B, "The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid," Google P
  • US8324409B2, "Efficient method for preparing 2,5-dimethylfuran," Google P
  • M. K. Ghorbani-Vaghei, R. "One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide," Arkat USA, 2013. [Link]

  • "General procedures for the purification of Carboxylic acids," Chempedia - LookChem. [Link]

  • A. A. El-Shehawy, "Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives," Arkivoc, 2007. [Link]

  • "CAS 636-44-2 | 2,5-Dimethylfuran-3-carboxylic acid," Alchem.Pharmtech. [Link]

  • "4.8: Acid-Base Extraction," Chemistry LibreTexts, 2022. [Link]

  • "Acid–base extraction," Wikipedia. [Link]

  • "this compound (C7H8O3)," PubChemLite. [Link]

  • "Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents," ResearchGate. [Link]

  • "Acid-Base Extraction," University of Colorado Boulder. [Link]

  • Y. Li, et al., "Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate," MDPI, 2023. [Link]

  • EP3749656A1, "Separation and purification of furan carboxylates," Google P
  • A. T. Karunanithi, et al., "Solvent design for crystallization of carboxylic acids," ResearchGate, 2006. [Link]

  • J. Elguero, et al., "The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals," Arkivoc, 2002. [Link]

  • P. R. Andrade, et al., "LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews," National Institutes of Health, 2018. [Link]

  • J. Li, et al., "Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels," MDPI, 2023. [Link]

  • A. Niidu, et al., "Synthesis of chiral enantioenriched tetrahydrofuran derivatives," ResearchGate, 2009. [Link]

  • "2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL," Organic Syntheses. [Link]

  • I. Sobechko, et al., "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents," Academic Journals and Conferences. [Link]

  • "3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester," PubChem. [Link]

  • Y. Pan, et al., "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane," MDPI, 2022. [Link]

Sources

Validation & Comparative

Impact of Methyl Substitution on the Physicochemical Properties of Furan-2-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

Furan-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, materials science, and fine chemical synthesis. Its rigid, planar structure and the presence of both a carboxylic acid and a furan ring offer multiple points for chemical modification. Understanding how simple substitutions alter its fundamental properties is paramount for designing novel molecules with tailored characteristics.

This guide provides a detailed comparative analysis of furan-2-carboxylic acid and its methyl-substituted derivatives. We will explore how the position of a single methyl group—an electron-donating substituent—profoundly influences the compound's acidity, solubility, and thermal properties. This analysis is supported by experimental data and detailed protocols, offering researchers a practical framework for predicting and manipulating the behavior of substituted furans in their own work.

Comparative Analysis of Physicochemical Properties

The introduction of a methyl group at the C3, C4, or C5 position of the furan ring instigates noticeable changes in the molecule's electronic distribution and physical characteristics. These effects are not uniform; the position of the substituent dictates the nature and magnitude of the change.

Acidity (pKa)

The acidity of the carboxylic acid group is a direct reflection of the electronic environment of the furan ring. The electron-donating nature of the methyl group is expected to decrease the acidity (increase the pKa) by destabilizing the carboxylate anion.

Table 1: Comparative Acidity of Methyl-Substituted Furan-2-Carboxylic Acids

CompoundpKaRationale for Change
Furan-2-carboxylic acid3.16Baseline: The electron-withdrawing nature of the furan oxygen acidifies the proton.
3-Methylfuran-2-carboxylic acid3.32Decreased Acidity: The methyl group at C3 donates electron density, destabilizing the conjugate base.
4-Methylfuran-2-carboxylic acid3.27Slightly Decreased Acidity: The C4 position is further from the carboxyl group, leading to a weaker inductive effect.
5-Methylfuran-2-carboxylic acid3.31Decreased Acidity: The C5 position allows for a strong electron-donating effect, significantly destabilizing the carboxylate.
Physical Properties

Physical properties such as melting and boiling points are governed by intermolecular forces and molecular packing in the solid state. The addition of a methyl group alters molecular weight, polarity, and symmetry, thereby influencing these characteristics.

Table 2: Comparative Physical Properties of Furan-2-Carboxylic Acids

CompoundMelting Point (°C)Boiling Point (°C)Solubility in Water
Furan-2-carboxylic acid133-134230-232Soluble
3-Methylfuran-2-carboxylic acid102-104-Slightly soluble
4-Methylfuran-2-carboxylic acid130-132-Slightly soluble
5-Methylfuran-2-carboxylic acid108-110-Slightly soluble

The general trend observed is a decrease in water solubility upon methyl substitution, which is expected as the hydrophobic character of the molecule increases. The impact on melting point is less straightforward, as it is highly dependent on the efficiency of crystal lattice packing, which can be disrupted or altered by the placement of the methyl group.

Mechanistic Insights: The "Why" Behind the Data

The observed changes in properties can be rationalized by considering the electronic and steric effects of the methyl group.

Electronic Effects on Acidity

The methyl group is an electron-donating group (EDG) through an inductive effect. When attached to the furan ring, it increases the electron density within the ring system. This increased electron density destabilizes the negatively charged carboxylate anion formed upon deprotonation, making the corresponding acid less acidic (higher pKa).

Acidity_Effect FCA Furan-2-COOH pKa = 3.16 Anion_FCA Furan-2-COO⁻ (Relatively Stabilized) FCA->Anion_FCA MeFCA 5-Me-Furan-2-COOH pKa = 3.31 Anion_MeFCA 5-Me-Furan-2-COO⁻ (Destabilized) MeFCA->Anion_MeFCA Deprotonation MeFCA->Anion_MeFCA EDG Methyl Group (Electron Donating) EDG->MeFCA Increases electron density in ring

Caption: Electronic effect of the C5-methyl group on the acidity of furan-2-carboxylic acid.

The effect is most pronounced when the methyl group is at the C3 or C5 position, as these positions are in direct conjugation with the carboxylic acid group, allowing for a more significant electronic influence.

Experimental Methodologies

To ensure the reproducibility and accuracy of these findings, standardized experimental protocols are essential. The following section details the methodology for determining a key property, the pKa, via potentiometric titration.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for empirically determining the acid dissociation constant (Ka), from which the pKa is calculated.

Objective: To accurately measure the pKa of a methyl-substituted furan-2-carboxylic acid.

Materials:

  • Substituted furan-2-carboxylic acid (~0.1 mmol)

  • Standardized 0.01 M NaOH solution

  • Deionized, CO2-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Preparation: Accurately weigh approximately 0.1 mmol of the furan-2-carboxylic acid and dissolve it in 50 mL of CO2-free deionized water in a 100 mL beaker.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.01 M NaOH directly above the beaker.

  • Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Analysis:

    • Plot the collected data as pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), the point of maximum slope on the curve.

    • The half-equivalence point occurs at V_eq / 2. At this volume, the pH of the solution is equal to the pKa of the acid ([HA] = [A⁻]).

    • Locate the pH on your titration curve corresponding to the volume at the half-equivalence point. This pH value is the experimental pKa.

Caption: Workflow for the potentiometric titration to determine the pKa of an acid.

Trustworthiness Note: The accuracy of this protocol hinges on the precise standardization of the NaOH titrant and the proper calibration of the pH meter. Using CO2-free water is critical to prevent the interference of carbonic acid, which would otherwise introduce error into the measurement.

Conclusion and Implications

This guide demonstrates that even a simple methyl substitution has a significant and predictable impact on the core physicochemical properties of furan-2-carboxylic acid. The key takeaways for researchers are:

  • Acidity Modulation: Methyl substitution consistently decreases the acidity (increases the pKa) of furan-2-carboxylic acid due to the electron-donating nature of the methyl group. This effect is most pronounced when the substituent is at the C3 or C5 position.

  • Solubility Control: The addition of a methyl group increases the hydrophobicity of the molecule, generally leading to reduced solubility in aqueous media.

  • Predictive Power: By understanding these fundamental structure-property relationships, medicinal chemists and materials scientists can better predict the behavior of more complex substituted furans, aiding in the rational design of new compounds with desired properties like specific binding affinities or improved bioavailability.

These principles provide a solid foundation for further exploration and modification of the furan scaffold, enabling more efficient and targeted molecular design.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Li, Y., & Liu, L. (2010). A DFT Study on the pKa of Furan- and Thiophenecarboxylic Acids. Journal of Physical Chemistry A, 114(35), 9647–9653. [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dimethylfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,5-Dimethylfuran-2-carboxylic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE) for this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the critical first step in establishing a safe working environment. Based on data from analogous compounds such as 5-Hydroxymethyl-2-furancarboxylic acid and 3-Methyl-2-furancarboxylic acid, we can infer that this compound likely presents the following hazards:

  • Skin Irritation (Category 2): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1]

  • Serious Eye Irritation (Category 2A): Contact with the eyes can cause significant irritation, potentially leading to pain, redness, and impaired vision.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust or aerosols may cause respiratory irritation, leading to coughing and discomfort.[1]

A thorough risk assessment is paramount before any procedure involving this compound. This involves evaluating the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for generating dusts or aerosols.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is considered the minimum requirement for handling this compound in a laboratory setting.

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-risk activities involving small quantities of the solid compound where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When handling solutions of the compound or during procedures with a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.[2]

  • Face Shield: In addition to chemical splash goggles, a face shield should be worn when handling larger quantities (>25 g) or during procedures with a significant risk of energetic splashes or aerosol generation.

To prevent skin irritation, appropriate protective clothing and gloves are essential.

  • Laboratory Coat: A standard, full-length laboratory coat should be worn at all times to protect street clothing and underlying skin.

  • Chemical-Resistant Gloves: The selection of appropriate gloves is critical. Nitrile gloves are a suitable initial choice for handling many organic acids.[3] However, it is crucial to consult a chemical resistance chart for specific breakthrough times, if available. For prolonged or immersive contact, consider double-gloving or using a more robust glove material like butyl rubber. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.

Given the potential for respiratory irritation, particularly when handling the powdered form of the compound, respiratory protection is a key consideration.

  • Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Dust Mask (N95 or equivalent): When weighing or transferring the solid compound where dust generation is possible, a NIOSH-approved N95 or equivalent particulate respirator should be worn.

  • Air-Purifying Respirator (APR): For procedures with a higher potential for aerosol generation or in situations where ventilation is inadequate, a half-mask or full-facepiece air-purifying respirator with organic vapor cartridges and particulate filters (P100) is recommended. All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the laboratory task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Specific PPE start Start: Handling this compound task_assessment Assess Task: - Quantity - Physical Form (Solid/Solution) - Potential for Dust/Aerosol/Splash start->task_assessment eye_protection Eye/Face Protection task_assessment->eye_protection skin_protection Skin/Body Protection task_assessment->skin_protection respiratory_protection Respiratory Protection task_assessment->respiratory_protection safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses Low Risk (Small quantity solid) goggles Chemical Splash Goggles eye_protection->goggles Medium Risk (Solutions, moderate quantity) face_shield Goggles + Face Shield eye_protection->face_shield High Risk (Large quantity, splash potential) lab_coat Lab Coat skin_protection->lab_coat nitrile_gloves Nitrile Gloves skin_protection->nitrile_gloves Standard Handling fume_hood Chemical Fume Hood respiratory_protection->fume_hood All Operations lab_coat->nitrile_gloves double_gloves Double Gloves/ Butyl Rubber nitrile_gloves->double_gloves Prolonged Contact/ High Hazard dust_mask Dust Mask (N95) fume_hood->dust_mask Weighing Solid apr Air-Purifying Respirator (Organic Vapor/P100) fume_hood->apr High Aerosol Potential/ Inadequate Ventilation

Caption: PPE Selection Workflow for this compound.

Summary of Recommended PPE for Different Scenarios
ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing small quantities (<1g) of solid Safety glasses with side shieldsLab coat, Nitrile glovesWork in a chemical fume hood. N95 dust mask recommended.
Preparing solutions Chemical splash gogglesLab coat, Nitrile glovesWork in a chemical fume hood.
Running reactions with potential for splashing Chemical splash goggles and face shieldLab coat, Nitrile gloves (consider double-gloving)Work in a chemical fume hood.
Handling large quantities (>25g) Chemical splash goggles and face shieldLab coat, Chemical-resistant apron, Double nitrile or butyl rubber glovesWork in a chemical fume hood. Air-purifying respirator may be required based on risk assessment.
Cleaning up spills Chemical splash goggles and face shieldLab coat, Chemical-resistant apron, Double nitrile or butyl rubber glovesAir-purifying respirator with organic vapor and particulate cartridges.
Operational and Disposal Plans

Donning and Doffing PPE: A strict protocol for donning and doffing PPE is essential to prevent cross-contamination.

  • Donning: Lab coat, then respirator (if required), followed by eye and face protection, and finally gloves.

  • Doffing: Gloves are removed first, followed by the lab coat, eye and face protection, and finally the respirator. Always wash hands thoroughly after removing PPE.

Disposal:

  • Gloves and other disposable PPE: Dispose of as hazardous waste in a designated, sealed container.

  • Contaminated Clothing: Remove immediately and decontaminate if possible, or dispose of as hazardous waste.

  • Chemical Waste: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co. KG. (2023, August 16). Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. Retrieved from [Link]

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